molecular formula C17H30N2O2 B12646492 N,N-Dicyclohexylmorpholine-4-carboxamide CAS No. 84604-69-3

N,N-Dicyclohexylmorpholine-4-carboxamide

Cat. No.: B12646492
CAS No.: 84604-69-3
M. Wt: 294.4 g/mol
InChI Key: TXQRHCGEVZOPQC-UHFFFAOYSA-N
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Description

N,N-Dicyclohexylmorpholine-4-carboxamide is a chemical compound with the molecular formula C17H30N2O2 and a molecular weight of 294.4323 . It is known for its unique structure, which includes a morpholine ring substituted with dicyclohexyl groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexylmorpholine-4-carboxamide typically involves the reaction of morpholine with dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexylmorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

N,N-Dicyclohexylmorpholine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dicyclohexylmorpholine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dicyclohexylmorpholine-4-carboxamide stands out due to its specific morpholine ring structure substituted with dicyclohexyl groups. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

84604-69-3

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

N,N-dicyclohexylmorpholine-4-carboxamide

InChI

InChI=1S/C17H30N2O2/c20-17(18-11-13-21-14-12-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h15-16H,1-14H2

InChI Key

TXQRHCGEVZOPQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)N3CCOCC3

Origin of Product

United States

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